molecular formula C7H12N2 B1626852 4,5-diethyl-1H-imidazole CAS No. 73673-27-5

4,5-diethyl-1H-imidazole

Cat. No. B1626852
CAS RN: 73673-27-5
M. Wt: 124.18 g/mol
InChI Key: CMBRSAKTEQFDPC-UHFFFAOYSA-N
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Description

“4,5-diethyl-1H-imidazole” is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms . The molecular formula of “4,5-diethyl-1H-imidazole” is C9H12N2O4, with an average mass of 212.203 Da .


Molecular Structure Analysis

The molecular structure of “4,5-diethyl-1H-imidazole” involves a five-membered ring with two nitrogen atoms . The exact structure would depend on the position and orientation of the ethyl groups attached to the imidazole ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5-diethyl-1H-imidazole” would depend on its specific structure. The compound has a molecular formula of C9H12N2O4 and an average mass of 212.203 Da . Other properties such as solubility, melting point, boiling point, etc., are not specified in the sources.

Scientific Research Applications

Corrosion Inhibition

A study by Prashanth et al. (2021) explored the use of imidazole derivatives, including 4,5-diethyl-1H-imidazole, as corrosion inhibitors. The research demonstrated that these compounds are effective in protecting mild steel in acidic solutions, offering high corrosion inhibition efficiency. The study highlighted the importance of specific functional groups in enhancing this effect. The method used for synthesizing these imidazole derivatives was also noted for its safety, efficiency, and eco-friendliness (Prashanth et al., 2021).

Antibacterial Activity

Ramos et al. (2020) synthesized 2,4,5-tri(hetero)arylimidazole derivatives and evaluated their antibacterial properties. Their study found that these compounds, which include structures similar to 4,5-diethyl-1H-imidazole, showed potential in inhibiting the proliferation of Staphylococcus aureus, suggesting their viability as antibacterial agents (Ramos et al., 2020).

Synthesis and Biological Profiles

Rossi et al. (2018) reviewed the synthesis and biological profiles of 4,5-diaryl-1H-imidazoles, a category that includes 4,5-diethyl-1H-imidazole. Their comprehensive study revealed that these compounds possess significant pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antinociceptive effects. The research also highlighted their potential in treating diseases like Alzheimer’s and atherosclerosis (Rossi et al., 2018).

Potential Antibacterial Agents

Antolini et al. (1999) investigated analogues of 4,5-diethyl-1H-imidazole for their antibacterial properties. Their research focused on compounds with specific structural features necessary for activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating the potential of these compounds as novel antibacterial agents (Antolini et al., 1999).

properties

IUPAC Name

4,5-diethyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-3-6-7(4-2)9-5-8-6/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBRSAKTEQFDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CN1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503700
Record name 4,5-Diethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-diethyl-1H-imidazole

CAS RN

73673-27-5
Record name 4,5-Diethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Bartz, B Blumenroeder, A Kern… - … für Naturforschung B, 2009 - degruyter.com
Using ab initio calculations (B3LYP 6-31G*) the geometries of diethyl, dimethoxy and dimethylamino imidazolium salts were studied as representative models of imidazolium salts …
Number of citations: 16 www.degruyter.com
A Rebollar, R Bautista, RU Gutiérrez… - Journal of the Brazilian …, 2022 - SciELO Brasil
The hydrogenation of α-oximinoketones in methanol/HCl afforded α-aminoketones, which were applied without purification to the synthesis of 4-imidazolin-2-ones and 2-thiones, …
Number of citations: 13 www.scielo.br
AO Eseola, H Görls, W Plass - Molecular Catalysis, 2019 - Elsevier
Unfriendly temperature profiles and costs of carbon coupling catalysis, which pose challenge to both synthetic organic chemists as well as industrial applicability, motivated our design …
Number of citations: 6 www.sciencedirect.com

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